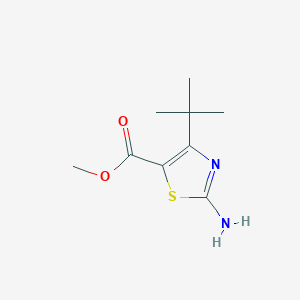

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate

CAS No.: 478258-61-6

Cat. No.: VC3784734

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478258-61-6 |

|---|---|

| Molecular Formula | C9H14N2O2S |

| Molecular Weight | 214.29 g/mol |

| IUPAC Name | methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3,(H2,10,11) |

| Standard InChI Key | HOTBDFJALOEEMH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(SC(=N1)N)C(=O)OC |

| Canonical SMILES | CC(C)(C)C1=C(SC(=N1)N)C(=O)OC |

Introduction

Chemical Properties and Structure

Basic Chemical Information

Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is identified by CAS number 478258-61-6 and possesses the molecular formula C9H14N2O2S . Its molecular weight is approximately 214.29 g/mol, with an exact mass of 214.07800 . The compound has a polar surface area (PSA) of 93.45000, which provides insight into its potential for membrane permeability and bioavailability . The IUPAC name for this compound is methyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate .

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 478258-61-6 |

| Molecular Formula | C9H14N2O2S |

| Molecular Weight | 214.29 g/mol |

| Exact Mass | 214.07800 |

| Polar Surface Area | 93.45000 |

Structural Features

The compound's structure centers around a thiazole ring, which is a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms. The distinctive structural elements include:

-

A primary amino group at position 2, which serves as a hydrogen bond donor and provides a site for further functionalization

-

A tert-butyl group at position 4, which contributes to the lipophilic character of the molecule

-

A methyl carboxylate group at position 5, functioning as a hydrogen bond acceptor

These functional groups create a unique electronic distribution and steric environment that influences the compound's reactivity patterns, binding affinities, and potential biological interactions.

Synthesis Methods

General Synthetic Approaches

Thiazole derivatives like methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate are typically synthesized through condensation reactions involving thiourea or thioamides with appropriate aldehydes or ketones. For this specific compound, synthesis likely begins with commercially available or easily prepared intermediates that can be assembled under controlled reaction conditions.

Biological Activities and Applications

Role in Medicinal Chemistry

In medicinal chemistry, compounds like methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate often serve as valuable building blocks for the synthesis of more complex bioactive molecules. The presence of the amino group at position 2 provides a versatile site for further functionalization, enabling the creation of diverse derivatives with potentially enhanced biological activities.

Research on related thiazole compounds highlights the importance of specific structural features for biological activity. For instance, studies on 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives have revealed their potential as inhibitors of HSET (KIFC1), a protein involved in cancer cell survival . These findings underscore the potential of thiazole-5-carboxylate derivatives as anticancer agents.

Structure-Activity Relationships

Impact of Structural Modifications

Research on thiazole derivatives provides valuable insights into how structural modifications affect biological activity. Though specific data for methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate is limited, studies on related compounds can inform our understanding of its structure-activity relationships.

In research on thiazole-based HSET inhibitors, removing either a methyl group or an ethyl ester from the thiazole ring caused significant reductions in potency (65-fold and 3000-fold, respectively) . This highlights the critical importance of substituents on the thiazole ring for maintaining biological activity. The specific arrangement of functional groups in methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate likely contributes to its unique biochemical profile.

Comparison with Similar Compounds

Comparing methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate with structurally related compounds provides additional context for understanding its properties:

The tert-butyl group in methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate likely confers different electronic and steric properties compared to the trifluoromethyl group in the related compound. The tert-butyl group increases lipophilicity, potentially enhancing cell membrane permeability, while the trifluoromethyl group introduces different electronic effects that could influence binding interactions with biological targets.

Research Applications

As a Synthetic Intermediate

The versatile structure of methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate makes it particularly valuable as a synthetic intermediate. The amino group at position 2 provides an excellent attachment point for introducing additional functional groups through amidation, alkylation, or other transformations. This versatility enables the creation of diverse chemical libraries for drug discovery programs.

Research on related thiazole derivatives demonstrates how structural modifications can be strategically introduced to enhance specific properties. For example, in the development of HSET inhibitors, researchers found that modifications to the thiazole scaffold could dramatically affect potency . The methyl ester group at position 5 could potentially be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for structural diversification.

Probe Development

Thiazole derivatives have been utilized in the development of chemical probes for biological research. For example, researchers have created TCO-tagged probes based on thiazole scaffolds for investigating protein binding and cellular localization . Similar approaches could potentially be applied to methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate, converting it into a useful tool for chemical biology and drug discovery.

Future Research Directions

Structure-Activity Relationship Studies

Future research on methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate could focus on comprehensive structure-activity relationship (SAR) studies. Such investigations might include:

-

Systematic modification of the amino group at position 2 to create amides, ureas, or thioureas with varying electronic and steric properties

-

Replacement of the tert-butyl group with other alkyl or aryl substituents to explore effects on lipophilicity and target binding

-

Conversion of the methyl ester to other functional groups, including acids, amides, or heterocyclic extensions

Biological Screening

Given the diverse biological activities of thiazole derivatives, methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate and its derivatives warrant comprehensive biological screening. Potential areas for investigation include:

-

Anti-inflammatory activity, particularly focusing on 5-lipoxygenase inhibition

-

Anticancer properties, possibly through mechanisms similar to those observed with other thiazole-5-carboxylate derivatives

-

Antimicrobial activities, since many thiazole compounds exhibit effectiveness against various pathogens

Synthetic Methodology Development

Development of improved synthetic methods for methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate could facilitate more efficient access to this compound and related derivatives. Research in this area might focus on:

-

Catalytic approaches to thiazole formation

-

Green chemistry methods to reduce environmental impact

-

One-pot, multi-component reactions to streamline synthesis procedures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume